2-(3,4-Difluorophenyl)-4-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4-Difluorophenyl)-4-fluorobenzoic acid is an organic compound with significant applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms on both the phenyl and benzoic acid moieties, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid typically involves the reaction of 3,4-difluorobenzaldehyde with malonic acid in the presence of pyridine and piperidine . This reaction yields the desired compound through a series of condensation and decarboxylation steps.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale organic synthesis techniques, utilizing similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification methods such as recrystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Difluorophenyl)-4-fluorobenzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines and thiols are used under basic conditions to replace fluorine atoms.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and substituted benzoic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(3,4-Difluorophenyl)-4-fluorobenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor in the development of pharmaceuticals, particularly in the design of anti-inflammatory and anticancer agents.
Industry: The compound is employed in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism by which 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of fluorine atoms enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(3,4-Difluorophenyl)-4-fluorobenzoic acid is unique due to the additional fluorine atom on the benzoic acid moiety. This structural difference imparts distinct chemical properties, such as increased acidity and enhanced reactivity in substitution reactions. These unique features make it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
2-(3,4-difluorophenyl)-4-fluorobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3O2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-11(15)12(16)5-7/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCJWOUKPLXOVRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)F)C(=O)O)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681237 |
Source
|
Record name | 3',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1183635-23-5 |
Source
|
Record name | 3',4',5-Trifluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00681237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.